molecular formula C10H20O2 B126892 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane CAS No. 143970-14-3

1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane

Cat. No. B126892
M. Wt: 172.26 g/mol
InChI Key: MRHJLSVXRAIRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane, also known as cumene hydroperoxide, is an organic compound with the chemical formula C9H12O2. It is a colorless liquid that is widely used as a source of free radicals in organic synthesis and as a bleaching agent for textiles and paper.

Mechanism Of Action

Cumene hydroperoxide acts as a source of free radicals, which are highly reactive species that can initiate and propagate chemical reactions. The mechanism of action of 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane hydroperoxide involves the homolytic cleavage of the O-O bond, which generates a cumyloxyl radical (C6H5C(CH3)2O•) and a hydroxyl radical (•OH). The cumyloxyl radical can then react with other molecules to form new radicals, which can initiate chain reactions.

Biochemical And Physiological Effects

Cumene hydroperoxide is a toxic compound that can cause skin and eye irritation, respiratory distress, and liver damage. It is metabolized in the liver to form reactive oxygen species, which can damage cellular membranes and proteins. Cumene hydroperoxide has been shown to induce oxidative stress and apoptosis in various cell types, including hepatocytes and neurons.

Advantages And Limitations For Lab Experiments

Cumene hydroperoxide is a convenient and inexpensive source of free radicals for organic synthesis. It is easy to handle and can be stored for extended periods of time. However, it is a hazardous compound that requires careful handling and disposal. It is also a relatively weak oxidizing agent compared to other peroxides, such as hydrogen peroxide and tert-butyl hydroperoxide.

Future Directions

Future research on 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane hydroperoxide could focus on developing new synthetic methods for its preparation, improving its efficiency as a free radical initiator, and exploring its potential applications in the fields of materials science and biomedicine. Other areas of interest could include the development of new antioxidants and cytoprotective agents to counteract the toxic effects of 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane hydroperoxide, as well as the investigation of its role in oxidative stress and cell signaling pathways.

Synthesis Methods

The most common method of synthesizing 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane hydroperoxide is through the oxidation of 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane with air or oxygen in the presence of a catalyst such as cobalt or manganese salts. The reaction occurs in two steps, with 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane first being converted to 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane hydroperoxide and then to phenol and acetone. The overall reaction can be represented as follows:
C6H5CH(CH3)2 + O2 → C6H5C(CH3)2OOH
C6H5C(CH3)2OOH → C6H5OH + (CH3)2CO

Scientific Research Applications

Cumene hydroperoxide is widely used as a source of free radicals in organic synthesis. It is used as an initiator for the polymerization of styrene, vinyl acetate, and other monomers. It is also used as a reagent for the oxidation of alkenes to epoxides and for the oxidation of alcohols to ketones or aldehydes.

properties

CAS RN

143970-14-3

Product Name

1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

1-hydroperoxy-4-methyl-1-propan-2-ylcyclohexane

InChI

InChI=1S/C10H20O2/c1-8(2)10(12-11)6-4-9(3)5-7-10/h8-9,11H,4-7H2,1-3H3

InChI Key

MRHJLSVXRAIRDK-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)(C(C)C)OO

Canonical SMILES

CC1CCC(CC1)(C(C)C)OO

synonyms

Hydroperoxide, 4-methyl-1-(1-methylethyl)cyclohexyl, cis- (9CI)

Origin of Product

United States

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